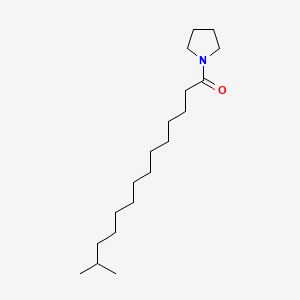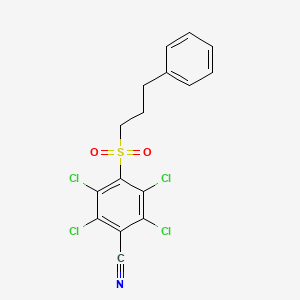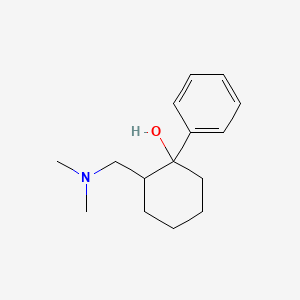
2-(Dimethylaminomethyl)-1-phenylcyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylaminomethyl)-1-phenylcyclohexanol is an organic compound that features a cyclohexanol core with a phenyl group and a dimethylaminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol typically involves the reaction of cyclohexanone with benzyl chloride in the presence of a base to form 1-phenylcyclohexanol. This intermediate is then reacted with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylaminomethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of compounds with different functional groups replacing the dimethylaminomethyl group.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylaminomethyl)-1-phenylcyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Dimethylaminomethyl)-1-phenylcyclohexanol involves its interaction with various molecular targets. The dimethylaminomethyl group can interact with receptors or enzymes, modulating their activity. The phenyl group may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylaminomethyl)phenol: Similar structure but with a phenol group instead of a cyclohexanol core.
2-(Dimethylaminomethyl)benzyl alcohol: Features a benzyl alcohol group instead of a cyclohexanol core.
2-(Dimethylaminomethyl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
2-(Dimethylaminomethyl)-1-phenylcyclohexanol is unique due to the combination of its cyclohexanol core, phenyl group, and dimethylaminomethyl substituent. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
62893-48-5 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
2-[(dimethylamino)methyl]-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-10-6-7-11-15(14,17)13-8-4-3-5-9-13/h3-5,8-9,14,17H,6-7,10-12H2,1-2H3 |
InChI-Schlüssel |
WQORSXSMHRZJRV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCCCC1(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(4-iodophenyl)methoxycarbonyloxy]butanoate](/img/structure/B13943976.png)
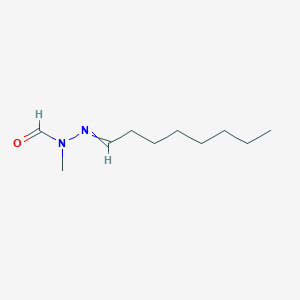

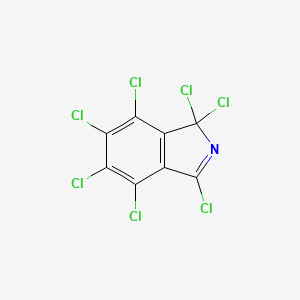
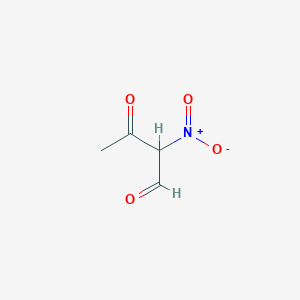

![7-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13944021.png)

![1-benzyl-4-[N-(tert-butoxycarbonyl)glycyl]aminopiperidine](/img/structure/B13944029.png)
![[4-(5-Chloro-thiophen-2-yl)-5-methyl-pyrimidin-2-yl]-(4-morpholin-4-yl-phenyl)-amine](/img/structure/B13944043.png)

